4-Bromo-4'-isopropyl-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKTUBXBXQRUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 4 Isopropyl 1,1 Biphenyl and Analogues
Halogenation and Alkylation Strategies
These methods involve step-wise modification of biphenyl (B1667301) or its derivatives. The key is to control the regioselectivity of the reactions to install the bromo and isopropyl groups at the desired 4 and 4' positions, respectively.
One direct approach to synthesizing the target compound is through the electrophilic bromination of 4-isopropylbiphenyl (B1216656). In this reaction, the regiochemical outcome is dictated by the directing effects of the substituents on the biphenyl ring system. The isopropyl group at the C4 position is an activating group and an ortho, para-director. Similarly, the phenyl group itself directs incoming electrophiles to the ortho and para positions of the other ring.
Given that the para position (C4) on the first ring is already occupied by the isopropyl group, bromination is directed towards the ortho positions (C3 and C5) and the positions on the second ring. The most electronically activated and sterically accessible position for the incoming bromine electrophile is the C4' position on the unsubstituted phenyl ring. Therefore, the reaction between 4-isopropylbiphenyl and a brominating agent (e.g., Br₂ with a Lewis acid catalyst) is expected to yield 4-bromo-4'-isopropyl-1,1'-biphenyl with high regioselectivity. While direct bromination of biphenyl itself can lead to a mixture of ortho and para products, along with potential polybromination, the directing effects in a pre-substituted system like 4-isopropylbiphenyl offer a more controlled route. orgsyn.orgnih.gov
An alternative functionalization strategy begins with a bromo-substituted biphenyl, namely 4-bromobiphenyl (B57062). nih.gov The isopropyl group can then be introduced via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves reacting 4-bromobiphenyl with an isopropylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The bromine atom at the C4 position is a deactivating, yet ortho, para-directing group. The phenyl substituent, however, is an activating group that also directs to the ortho and para positions of the second ring. The combined electronic effects and steric considerations strongly favor the alkylation at the C4' position, which is the para position on the non-brominated ring. This makes the Friedel-Crafts alkylation of 4-bromobiphenyl a viable and regioselective method for obtaining this compound. A related reaction, the Friedel-Crafts acylation of 4-bromobiphenyl, has been shown to be an effective method for functionalizing the 4'-position, supporting the feasibility of the alkylation approach. tandfonline.comtandfonline.com
The isopropylation of 4-bromobiphenyl, as detailed under the Friedel-Crafts methodology, is the primary example of this synthetic route. The reaction introduces the C₃H₇ alkyl group onto the biphenyl scaffold. The choice of isopropylating agent and reaction conditions can be optimized to maximize the yield of the desired 4'-substituted product. For instance, using 2-chloropropane (B107684) as the alkylating agent with a strong Lewis acid catalyst facilitates the formation of the isopropyl carbocation ( (CH₃)₂CH⁺ ), which then acts as the electrophile in the substitution reaction on the electron-rich ring of 4-bromobiphenyl.
Metal-Catalyzed Cross-Coupling Approaches for Biaryl Synthesis
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds, particularly for constructing biaryl systems. These methods offer high yields and functional group tolerance.
Palladium catalysts are exceptionally effective in mediating the formation of aryl-aryl bonds. The Suzuki-Miyaura reaction, in particular, stands out as a powerful and widely used protocol for synthesizing unsymmetrical biaryls like this compound.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide. nih.gov To synthesize this compound, two principal disconnection approaches are possible:
Coupling of (4-isopropylphenyl)boronic acid with 1,4-dibromobenzene .
Coupling of (4-bromophenyl)boronic acid with 1-bromo-4-isopropylbenzene (B1265591) .
In both scenarios, a palladium catalyst, a base, and a suitable solvent system are required. The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency and yield. mdpi.com Phosphine (B1218219) ligands play a crucial role in determining the chemoselectivity of the palladium catalyst. digitellinc.com
Research has demonstrated that various palladium sources, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are effective for these types of couplings. mdpi.comchemicalbook.com The reaction is typically performed under an inert atmosphere to protect the catalyst from deactivation. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. mdpi.comnih.gov
The following table summarizes typical conditions used in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biphenyls, which are applicable to the synthesis of this compound.
| Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | N/A | K₃PO₄ | 1,4-Dioxane | 70-80 °C | mdpi.com |
| Pd(dppf)Cl₂ | N/A | Cs₂CO₃ | Toluene/H₂O | Microwave | nih.gov |
| Pd(OAc)₂ | DPEphos | Et₃N | Not Specified | Not Specified | nih.gov |
| Pd(OAc)₂ | Not Specified | Na₂CO₃ | 1-Propanol/H₂O | Reflux | orgsyn.org |
This palladium-catalyzed approach offers a highly versatile and reliable method for producing this compound and a wide array of other structurally diverse biphenyl analogues. orgsyn.orgresearchgate.net
Other Transition Metal-Catalyzed Coupling Reactions for Biaryl Synthesis
Beyond the canonical palladium- and nickel-catalyzed reactions, other transition-metal-based methods offer alternative pathways for biaryl synthesis, each with its own set of advantages and limitations.
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. tutorchase.comorganic-chemistry.org This reaction traditionally requires high temperatures (often over 200°C) and a stoichiometric amount of copper powder or copper salts. organic-chemistry.orgnih.gov While effective for producing symmetrical biaryls, the harsh conditions limit its applicability for more complex, functionalized molecules. nih.gov
Modern variations of the Ullmann reaction have significantly improved its scope and practicality. The development of catalytic systems using copper(I) salts, often in the presence of ligands such as phenanthrolines or diamines, allows the reaction to proceed under much milder conditions. nih.gov These "Ullmann-type" reactions can also be used to generate unsymmetrical biaryls, although this often requires a stepwise approach or careful control of stoichiometry. organic-chemistry.org For the synthesis of this compound, an Ullmann-type approach could involve the coupling of 1-bromo-4-isopropylbenzene with another aryl halide. Recent advancements have introduced innovative catalytic systems, including palladium, gold, and nickel nanoparticles, to overcome the limitations of traditional copper catalysts, broadening the substrate scope and enhancing efficiency under greener conditions. rsc.org
Table 4: Ullmann Reaction Variants for Biaryl Synthesis
Note: This table summarizes general Ullmann reaction types.
The Hiyama cross-coupling reaction pairs an organosilane with an organic halide in a palladium-catalyzed process. organic-chemistry.orgwikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent, more reactive silicate (B1173343) species. organic-chemistry.orgchem-station.com Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. chem-station.comorganic-chemistry.org
To prepare this compound, a Hiyama coupling could be envisioned between a 4-isopropylphenylsilane derivative (e.g., trimethoxy(4-isopropylphenyl)silane) and a dihalobenzene. The reaction demonstrates good functional group tolerance, though the fluoride activator can be a limitation if silyl (B83357) protecting groups are present elsewhere in the molecule. wikipedia.org Research has focused on developing fluoride-free conditions and more active catalyst systems. organic-chemistry.org For instance, the use of organosilanols or specific ligand systems can circumvent the need for fluoride activation. chem-station.com Rhodium catalysts have also been employed for enantioselective Hiyama couplings. acs.org
Table 5: Selected Hiyama Cross-Coupling Conditions
| Organosilane | Electrophile | Catalyst System | Activator/Base | Solvent | Reference |
| Aryltrimethoxysilane | Aryl Bromide | PdCl₂(MIDA) | Base | Not specified | core.ac.uk |
| Arylsiloxane | Alkyl Bromide/Iodide | PdBr₂/P(t-Bu)₂Me | Bu₄NF | THF | organic-chemistry.org |
| (Hetero)aryltrimethoxysilane | Bisfunctionalized Electrophile | NiCl₂·glyme/Ligand | TBAT | DMA | researchgate.net |
Note: This table shows examples from related syntheses. Conditions would need to be optimized for the target molecule.
Alternative Synthetic Routes to Biphenyl Systems
While the aforementioned cross-coupling reactions are mainstays of biaryl synthesis, other methodologies provide alternative or complementary routes. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (e.g., a boronic acid or ester) with an organic halide, is arguably the most widely used cross-coupling reaction today. nih.gov Its popularity stems from the commercial availability of a vast array of boronic acids, the generally mild reaction conditions, and the low toxicity of the boron byproducts. nih.govreddit.com
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. While not a direct route to simple biphenyls, it can be used to synthesize styrenyl-biphenyls and other more complex structures. rsc.org Furthermore, methods like the Wurtz-Fittig reaction and Friedel-Crafts-type arylations represent older, but still potentially useful, approaches to biphenyl synthesis, although they often suffer from lower selectivity and harsher conditions compared to modern catalytic methods. rsc.org The choice of synthetic route ultimately depends on factors such as substrate availability, functional group compatibility, cost, and desired scale. nih.govreddit.com
Gomberg-Bachmann Reaction and its Synthetic Utility
The Gomberg-Bachmann reaction, discovered by Moses Gomberg and Werner Emmanuel Bachmann in 1924, is a method for synthesizing symmetrical and unsymmetrical biaryls from aryldiazonium salts. wikipedia.orgwikipedia.org The reaction involves the treatment of an aryldiazonium salt with an aromatic compound, such as benzene, in an alkaline aqueous solution to form a diaryl compound. wikipedia.org
The mechanism proceeds through a radical pathway. The diazonium salt, under basic conditions, forms a diazoanhydride, which then decomposes to generate an aryl radical. wikipedia.org This highly reactive aryl radical then attacks another aromatic ring in a radical substitution reaction to form the biphenyl product. wikipedia.org For instance, the synthesis of p-bromobiphenyl can be achieved from 4-bromoaniline (B143363) and benzene. wikipedia.org
A significant drawback of the traditional Gomberg-Bachmann reaction is its often low yield, typically below 40%, due to the formation of side products like polymeric tars. wikipedia.orggoogle.commycollegevcampus.com However, modifications such as the use of phase-transfer catalysts or diazonium tetrafluoroborates in an arene solvent can significantly improve the yield. wikipedia.orgwikipedia.orgmycollegevcampus.com Another variation involves the use of 1-aryl-3,3-dialkyltriazenes. wikipedia.orgmycollegevcampus.com The intramolecular version of this reaction is known as the Pschorr cyclization. wikipedia.org
| Reaction | Reactants | Conditions | Key Features | Yield |
| Gomberg-Bachmann | Aryldiazonium salt, Arene | Alkaline, aqueous solution | Radical mechanism, wide scope | < 40% (original procedure) wikipedia.orgwikipedia.orgmycollegevcampus.com |
Wurtz-Fittig Coupling in Substituted Biphenyl Preparation
The Wurtz-Fittig reaction, an extension of the Wurtz reaction by Wilhelm Rudolph Fittig, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal and dry ether to produce a substituted aromatic compound. wikipedia.orgvedantu.com This reaction is a cornerstone in the synthesis of alkylated aryl compounds. wikipedia.org
The mechanism is thought to involve the formation of an organosodium intermediate, although a radical mechanism has also been proposed. wikipedia.org The reaction works best when the halide reactants have different reactivities, which can be achieved by using halogens from different periods. wikipedia.org Typically, the alkyl halide is more reactive than the aryl halide. wikipedia.org However, the reaction is often plagued by side reactions, which can limit its applicability. wikipedia.org A significant side product is the formation of biphenyl from the coupling of two aryl halides. quora.com
| Reaction | Reactants | Conditions | Key Features | Side Products |
| Wurtz-Fittig | Aryl halide, Alkyl halide, Sodium | Dry ether | Forms alkyl-substituted aromatics | Biphenyl, alkanes vedantu.com |
Diazotization and Coupling Reactions
Diazotization of an aniline (B41778) followed by a coupling reaction is a fundamental strategy for forming aryl-aryl bonds. The Sandmeyer reaction, for example, utilizes copper salts to convert aryl diazonium salts into aryl halides. mycollegevcampus.com While not a direct biphenyl synthesis, it provides key precursors.
A more direct approach involves the coupling of a diazonium salt with a second aromatic component. Operating in an acidic environment in the presence of a finely divided solid and a copper catalyst can favor an ionic mechanism over a free-radical one, leading to significantly higher yields (80-95%) and reduced tar formation compared to the traditional Gomberg-Bachmann reaction. google.com This improved procedure can be conducted by preparing the diazonium salt in situ. google.com
Recently, novel approaches using safer alternatives to diazonium salts, such as areneazo-2-(2-nitro)propanes, have been developed. These precursors generate aryl radicals under mild conditions, which can then participate in various cross-coupling reactions. acs.org
| Reaction Type | Reactants | Conditions | Key Features | Yield |
| Acidic Diazonium Coupling | Diazonium salt, Arene | Strong acid, finely divided solid, copper catalyst | Ionic mechanism, reduced byproducts | 80-95% google.com |
| Sandmeyer Reaction | Aryl diazonium salt | Copper(I) salt | Forms aryl halides from anilines | Varies |
Grignard Reagent-Mediated Couplings
Grignard reagents are versatile intermediates in the synthesis of biphenyls. The coupling of an aryl Grignard reagent with an aryl halide is a common method. This can proceed through various mechanisms, including a radical-nucleophilic aromatic substitution (SRN1) pathway when heated. quora.com
Metal catalysts, particularly iron salts like FeCl₃, have been shown to be highly effective in promoting the cross-coupling of Grignard reagents with alkyl halides. asianpubs.org For instance, the reaction of biphenyl magnesium bromide with an alkyl bromide in the presence of FeCl₃ and N,N,N',N'-tetramethylethylenediamine (TMEDA) can produce the cross-coupled product in high yields and in a very short reaction time. asianpubs.org
Furthermore, copper-catalyzed oxidative coupling of Grignard reagents using an oxidant like di-tert-butyldiaziridinone provides an efficient route to both homo- and cross-coupled products under mild conditions. nih.govacs.org This method has a broad substrate scope, including aryl, alkynyl, and alkyl Grignard reagents, and is effective for forming C(sp)–C(sp³) bonds. nih.govacs.org
| Catalyst System | Reactants | Conditions | Key Features | Yield |
| FeCl₃/TMEDA | Biphenylmagnesium bromide, Alkyl bromide | Low temperature (-5 ºC) | High catalytic reactivity, short reaction time | Up to 92.3% asianpubs.org |
| Copper/di-tert-butyldiaziridinone | Aryl Grignard reagent | Room temperature | Mild conditions, broad scope | Good to excellent nih.govacs.org |
Optimization of Synthetic Pathways and Yield Enhancement for this compound
The synthesis of specifically substituted biphenyls like this compound often requires careful optimization of reaction conditions to maximize yield and minimize byproducts. For instance, in the preparation of 4-bromobiphenyl, a direct bromination of biphenyl can be employed. A patented method describes the use of a catalyst such as zinc chloride in a solvent like dichloroethane, followed by the introduction of liquid bromine and then chlorine gas. google.com The reaction progress is monitored, and upon reaching a specific conversion rate, the temperature is increased to drive the reaction to completion, ultimately achieving a yield of around 60%. google.com
Further functionalization, such as the iodination of 4-bromobiphenyl to form 4-bromo-4'-iodobiphenyl, can be achieved using an iodine-hydrogen peroxide system in acetic acid. google.com This method is reported to be higher yielding and less polluting than conventional methods. google.com The reaction temperature is a critical parameter, with optimal results observed at 50-60 °C, leading to a product purity of 99.8% and a yield of 95%. google.com
These examples highlight that a combination of choosing the appropriate core synthetic reaction and fine-tuning parameters like catalyst, solvent, temperature, and reaction time is crucial for the efficient synthesis of this compound and its analogs.
Chemical Reactivity and Functional Group Transformations of 4 Bromo 4 Isopropyl 1,1 Biphenyl
Electrophilic Aromatic Substitution (EAS) Reactions
The biphenyl (B1667301) core of 4-bromo-4'-isopropyl-1,1'-biphenyl is susceptible to electrophilic attack. The rate and orientation of these substitutions are influenced by the existing substituents on both rings. The isopropyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing substituent.
Further Halogenation Investigations
Further halogenation of this compound presents a study in regioselectivity. The positions ortho to the activating isopropyl group are the most favorable for electrophilic attack. Therefore, bromination or chlorination would be expected to occur primarily on the isopropyl-substituted ring.
The directing effects of the substituents would favor the introduction of a new halogen atom at the positions ortho to the isopropyl group (positions 3' and 5'). The steric hindrance from the adjacent isopropyl group might slightly favor the less hindered position, but a mixture of isomers is likely. The brominated ring is deactivated, making further substitution on that ring less favorable under standard electrophilic halogenation conditions. Studies on the oxidation of related mixed halogenated biphenyls, such as 4-bromo-4'-chlorobiphenyl, highlight the stability of the carbon-halogen bonds under certain conditions, though these are not typically conditions for electrophilic addition. cdu.edu.auresearchgate.net
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchegg.com For this compound, the isopropyl-substituted ring is significantly more activated towards electrophilic attack than the bromo-substituted ring. ivypanda.commiracosta.edu
Consequently, acylation is expected to occur selectively on the ring bearing the isopropyl group. The primary products would be the result of acylation at the positions ortho to the isopropyl group (3'- and 5'-positions), yielding ketones. The para position is already substituted. The general mechanism involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring. chegg.com An example of a similar reaction is the acylation of biphenyl itself, which primarily yields 4-acetylbiphenyl. chegg.com
Table 1: Predicted Products of Friedel-Crafts Acylation
| Reactant | Reagents | Predicted Major Product(s) |
| This compound | Acetyl chloride, AlCl₃ | 1-(3'-Acetyl-4'-isopropyl-[1,1'-biphenyl]-4-yl)ethan-1-one and 1-(2'-Acetyl-4'-isopropyl-[1,1'-biphenyl]-4-yl)ethan-1-one |
Cross-Coupling Reactions at the Bromo Position
The carbon-bromine bond in this compound is a key site for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formations (e.g., Alkyl, Aryl)
The bromo substituent serves as an excellent handle for palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings.
The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.govresearchgate.net This reaction is highly versatile for forming biaryl linkages. For instance, coupling this compound with an arylboronic acid would yield a terphenyl derivative.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org This allows for the introduction of vinyl groups at the 4-position of the biphenyl system.
Table 2: Examples of C-C Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Triaryl |
| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted stilbene (B7821643) derivative |
Amination Reactions via Metal Catalysis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govresearchgate.netnih.gov This reaction is a powerful tool for the synthesis of arylamines. Reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would yield the corresponding N-aryl amine. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of the reaction and depends on the specific amine being used. nih.gov The existence of compounds like 4'-Bromo-[1,1'-biphenyl]-4-amine further highlights the utility of such transformations. ambeed.com
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System (Typical) | Product |
| Primary Amine (R-NH₂) | Pd₂(dba)₃, ligand (e.g., XPhos), NaOtBu | 4'-isopropyl-N-alkyl-[1,1'-biphenyl]-4-amine |
| Secondary Amine (R₂NH) | Pd(OAc)₂, ligand (e.g., RuPhos), Cs₂CO₃ | 4'-isopropyl-N,N-dialkyl-[1,1'-biphenyl]-4-amine |
Cyanation Strategies for Biphenyl Derivatives
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide. nih.govnih.govrsc.org This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amides, and amines. Modern methods often employ less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). rsc.orgresearchgate.net The reaction typically requires a palladium catalyst, often with a phosphine ligand, and is carried out in a suitable solvent. The successful cyanation would yield 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile.
Table 4: Palladium-Catalyzed Cyanation
| Cyanide Source | Catalyst System (Typical) | Product |
| K₄[Fe(CN)₆] | Pd(OAc)₂, ligand (e.g., dppf) | 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile |
| Zn(CN)₂ | Pd₂(dba)₃, ligand (e.g., dppf) | 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile |
Transformations of the Isopropyl Moiety
The isopropyl group attached to the biphenyl scaffold is a significant site for chemical modification, allowing for the introduction of new functional groups and the synthesis of diverse derivatives.
The isopropyl group is susceptible to oxidation at its benzylic position. A primary and industrially significant reaction for isopropylarenes, such as cumene (B47948) (isopropylbenzene), is air oxidation to form a hydroperoxide. ncert.nic.inwikipedia.org This process, known as the Hock process, typically proceeds under mild conditions and can be applied to this compound. wikipedia.org The resulting cumene hydroperoxide intermediate can then be treated with acid to undergo rearrangement, yielding a phenol (B47542) and acetone. ncert.nic.inwikipedia.orgyoutube.com
Alternatively, controlled oxidation can convert the isopropyl group into a ketone, forming 4-bromo-4'-acetyl-1,1'-biphenyl. This ketone can then be a substrate for various reduction reactions. For instance, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the acetyl group into a secondary alcohol. ncert.nic.in
A summary of potential oxidation and subsequent reduction pathways is presented below:
| Starting Material | Reaction | Reagents | Product |
| This compound | Benzylic Oxidation (Hock Process) | O₂, Acid | 4'-Bromo-[1,1'-biphenyl]-4-ol and Acetone |
| This compound | Controlled Oxidation | Oxidizing Agent (e.g., CrO₃) | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-one |
| 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-one | Ketone Reduction | NaBH₄ or LiAlH₄ | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-ol |
The bromo-substituent itself can be targeted for reduction. Catalytic methods using reagents like isopropanol (B130326) in the presence of a ruthenium complex can achieve the reduction of aryl bromides. caltech.edu This offers a pathway to selectively remove the bromine atom while preserving the isopropyl group.
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. youtube.com This is often done to alter the compound's properties for specific applications, such as enhancing its detectability for analysis in gas chromatography (GC) or high-performance liquid chromatography (HPLC). youtube.comlibretexts.org
For this compound, the isopropyl group itself does not lend itself to simple derivatization. However, its oxidation products do. The secondary alcohol formed from the reduction of the corresponding ketone can be derivatized through esterification or silylation. youtube.com For example, reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing its volatility for GC analysis. youtube.com
Strategies can also involve the functionalization of the aromatic ring activated by the isopropyl group, although this is less common than transformations involving the benzylic position.
Exploration of Novel Reaction Pathways and Catalytic Systems
The bromine atom on the this compound scaffold makes it an ideal substrate for a wide range of modern catalytic cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. Recent research focuses on developing more efficient and robust catalysts. For example, cooperative catalysis involving palladium and chiral norbornenes has been developed for the atroposelective C-H arylation of aryl iodides, a strategy that could be adapted for aryl bromides to construct axially chiral biaryls. acs.org
Beyond palladium, other transition metals are being explored. Nickel-based catalysts have shown high efficacy in the reductive coupling of aryl bromides with alkyl bromides, offering a powerful method for C(sp²)–C(sp³) bond formation that is tolerant of many functional groups. nih.gov Iron-catalyzed cross-coupling reactions are also gaining attention as a more cost-effective and sustainable alternative to palladium. researchgate.net
New methods for activating substrates are also emerging. The use of lactic acid derivatives as halogen bond acceptors has been shown to enhance the reactivity of N-bromosuccinimide (NBS) for aromatic bromination, a principle that highlights the ongoing innovation in catalyst and reagent design. nsf.gov
| Reaction Type | Catalyst System | Substrate Moiety | Potential Application |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Bromo-substituted ring | C-C bond formation with arylboronic acids |
| Reductive Coupling | Nickel-Iodide/Ligand | Bromo-substituted ring | Coupling with alkyl halides |
| Atroposelective C-H Arylation | Palladium/Chiral Norbornene | Bromo-substituted ring | Construction of axially chiral systems |
| Biaryl Cross-Coupling | B/Cu Cooperative System | Bromo-substituted ring | Asymmetric synthesis of chiral ketones |
Stereochemical Aspects of Biphenyl Derivatives in Reactions: Atropisomerism and Axial Chirality
Biphenyls substituted at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism. unacademy.compharmaguideline.com This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stereoisomers that can be isolated. chiralpedia.com Because the chirality originates from a stereogenic axis (the C-C bond between the rings) rather than a stereogenic center, it is referred to as axial chirality. unacademy.compharmaguideline.com
In the case of this compound, there are no substituents in the ortho positions. Therefore, rotation around the central C-C bond is relatively free, and the molecule does not exhibit atropisomerism. However, if bulky groups were introduced at the 2, 2', 6, or 6' positions, stable atropisomers could potentially be isolated. unacademy.com The synthesis of such axially chiral biaryls is a significant area of research, as these structures are found in many bioactive natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. researchgate.netresearchgate.netnih.gov
The creation of axial chirality can be achieved through stereoselective synthesis, for instance, by using catalytic systems that can differentiate between the two faces of the prochiral biphenyl precursor during a coupling reaction. acs.orgmdpi.com
Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Isopropyl 1,1 Biphenyl and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural backbone of a molecule.
The FT-IR spectrum of 4-Bromo-4'-isopropyl-1,1'-biphenyl is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts. The analysis of these bands allows for the confirmation of the presence of the aromatic rings, the isopropyl group, and the carbon-bromine bond.
Key vibrational modes for this compound include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The isopropyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the biphenyl (B1667301) rings results in a series of sharp peaks in the 1600-1450 cm⁻¹ region. For instance, 4-bromobiphenyl (B57062), a related compound, exhibits prominent peaks in this area. nih.gov
Isopropyl Group Bending: The bending vibrations of the methyl groups within the isopropyl substituent are expected in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ ranges.
C-Br Stretching: The carbon-bromine stretching vibration is anticipated to produce a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The table below summarizes the expected FT-IR vibrational frequencies for this compound based on the analysis of its structural components and comparison with related molecules. nih.govnist.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Isopropyl) | 2970 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Isopropyl C-H Bend | 1470 - 1450 and 1385 - 1365 |
| C-Br Stretch | 600 - 500 |
This table presents predicted data based on analogous compounds.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone.
In related biphenyl compounds, strong Raman peaks are observed around 1600 cm⁻¹ (aromatic C=C stretch), 1280 cm⁻¹ (inter-ring C-C stretch), and 1000 cm⁻¹ (ring breathing mode). researchgate.net The spectrum of 4-isopropylbiphenyl (B1216656) also shows characteristic signals for the isopropyl group. spectrabase.com Therefore, the Raman spectrum of the title compound will be a composite of the vibrations of the substituted biphenyl core.
Key expected Raman shifts for this compound are outlined below. researchgate.netspectrabase.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | ~3065 |
| Aromatic C=C Stretch | ~1600 |
| Inter-ring C-C Stretch | ~1280 |
| Ring Breathing Mode | ~1000 |
This table presents predicted data based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons and carbons.
The ¹H NMR spectrum of this compound can be divided into two main regions: the aliphatic region for the isopropyl protons and the aromatic region for the biphenyl protons.
Isopropyl Protons: The isopropyl group will exhibit two signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The methyl doublet is expected to appear around 1.3 ppm, while the methine septet will be further downfield, likely in the 3.0-3.2 ppm range, due to the deshielding effect of the adjacent aromatic ring.
Aromatic Protons: The eight aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.2 and 7.7 ppm. The protons on the brominated ring will have different chemical shifts compared to those on the isopropyl-substituted ring. The protons ortho to the bromine atom are expected to be the most deshielded on that ring, while the protons ortho to the isopropyl group will also experience a distinct chemical environment. Based on data from 4-bromobiphenyl, the aromatic signals are expected to be complex due to the coupling between the protons on each ring. chemicalbook.com
The following table details the predicted ¹H NMR chemical shifts for this compound. chemicalbook.compdx.edu
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl -CH₃ | ~1.3 | Doublet | ~7 |
| Isopropyl -CH | ~3.1 | Septet | ~7 |
| Aromatic Protons | 7.2 - 7.7 | Multiplets | - |
This table presents predicted data based on analogous compounds.
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, a total of nine distinct signals are expected in the proton-decoupled spectrum, corresponding to the different carbon atoms in the molecule, assuming free rotation around the biphenyl bond.
Isopropyl Carbons: The two methyl carbons of the isopropyl group will give a signal around 24 ppm, and the methine carbon will appear at approximately 34 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range. The carbon attached to the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The quaternary carbons (C1, C1', C4, and C4') will generally have weaker signals than the protonated carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the isopropyl group and the electron-withdrawing and heavy-atom effects of the bromine.
Predicted ¹³C NMR chemical shifts are presented in the table below. stackexchange.comoregonstate.edulibretexts.orgudel.edu
| Carbon | Expected Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~24 |
| Isopropyl -CH | ~34 |
| Aromatic C-Br (ipso) | ~122 |
| Aromatic C-H | 126 - 132 |
| Aromatic C-C (quaternary) | 138 - 148 |
This table presents predicted data based on analogous compounds.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in confirming the coupling between the isopropyl methine and methyl protons, as well as identifying the coupling patterns within each of the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the isopropyl group and the aromatic C-H protons to their corresponding carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C15H15Br, the expected monoisotopic mass is approximately 274.0357 u. The presence of the bromine atom is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 mass units (M+ and M+2), which is a clear indicator for the presence of a single bromine atom.
| Property | Value |
| Molecular Formula | C15H15Br |
| Molecular Weight | 275.18 g/mol |
| Monoisotopic Mass | 274.0357 u |
| CAS Number | 1443341-90-9 |
This data is compiled from available chemical databases. bldpharm.com
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.uk For aromatic compounds like this compound, fragmentation often involves the loss of substituents from the aromatic rings. youtube.com
The fragmentation of polybrominated biphenyls (PBBs) is influenced by the position of the bromine atoms. mdpi.com A common fragmentation pathway for halogenated biphenyls is the loss of a halogen atom. miamioh.edu In the case of this compound, a significant fragment would be expected from the loss of the bromine atom, resulting in an ion with a mass-to-charge ratio (m/z) corresponding to the biphenyl-isopropyl cation. Another potential fragmentation pathway is the cleavage of the isopropyl group. The stability of the resulting carbocations plays a significant role in determining the most likely fragmentation pathways. youtube.com For instance, the loss of a methyl group from the isopropyl substituent would lead to a stable secondary carbocation.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.com The absorption of UV light by biphenyl and its derivatives is associated with π → π* electronic transitions within the aromatic rings. acs.orgnih.gov The position and intensity of the absorption bands are sensitive to the substituents on the biphenyl core and the dihedral angle between the two phenyl rings. acs.orgyoutube.com
X-ray Crystallography for Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Packing
Single-crystal X-ray diffraction (SC-XRD) can provide definitive information about the molecular conformation, including bond lengths, bond angles, and the dihedral angle between the phenyl rings, as well as how the molecules pack together in the crystal lattice. nih.govresearchgate.net For biphenyl and its derivatives, the dihedral angle between the two phenyl rings is a key structural parameter. In the solid state, biphenyl itself is planar, but in the gas phase and in solution, it adopts a twisted conformation. acs.org The substitution pattern on the biphenyl core can influence this dihedral angle due to steric and electronic effects.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. The method relies on the scattering of X-rays by the ordered atomic planes within a crystal lattice. When a monochromatic X-ray beam is directed at a powdered or microcrystalline sample, diffraction occurs only when the angle of incidence (θ) satisfies Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-ray, and 'd' is the spacing between parallel crystal planes. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase, acting as a "fingerprint" for its identification.
For this compound, a crystalline sample would be expected to produce a distinct PXRD pattern characterized by a series of sharp peaks at specific 2θ angles. The position and relative intensity of these peaks are determined by the crystal system (e.g., monoclinic, orthorhombic), space group, and the arrangement of the molecules within the unit cell.
In the analysis of biphenyl derivatives, PXRD is instrumental in distinguishing between different polymorphic forms or crystalline phases. researchgate.net Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties. The presence of substituents like the bromine atom and the isopropyl group on the biphenyl core influences the molecular packing and, consequently, the resulting crystal lattice and PXRD pattern.
While specific experimental PXRD data for this compound is not publicly available, a representative dataset for a crystalline biphenyl derivative would typically be presented as follows. The data includes the 2θ angle of the diffraction peaks, the corresponding d-spacing calculated from Bragg's Law, and the relative intensity of each peak.
Representative PXRD Data for a Crystalline Biphenyl Derivative
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.82 | 5.59 | 100 |
| 18.95 | 4.68 | 45 |
| 21.50 | 4.13 | 78 |
| 24.73 | 3.60 | 62 |
| 28.30 | 3.15 | 85 |
| 31.75 | 2.82 | 50 |
This table is a representative example and does not correspond to experimentally measured data for this compound.
The analysis of such a pattern allows for the confirmation of the crystalline nature of the sample, identification of the specific phase present, and can be used to monitor phase transitions under different conditions. iucr.org
Analysis of Intermolecular Interactions and Supramolecular Assemblies
Halogen Bonding: The bromine atom in the 4-position is a key player in directing the supramolecular assembly through halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, Br···Br or Br···π interactions could be significant. The directionality and strength of these bonds are comparable to hydrogen bonds and play a crucial role in the formation of specific supramolecular motifs. acs.orgnih.gov Studies on para-substituted brominated biphenyls have shown that Br···Br contacts can be a determining factor in the packing of molecular layers. researchgate.net
C-H···π Interactions: The aromatic rings of the biphenyl system are electron-rich and can act as acceptors in C-H···π interactions. The hydrogen atoms of the isopropyl group and the biphenyl core of neighboring molecules can act as donors. These interactions, though weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal structure. acs.orgnih.gov The geometry of these interactions, often in an edge-to-face or T-shaped arrangement of the phenyl rings, influences the relative orientation of the molecules.
Computational and Theoretical Investigations of 4 Bromo 4 Isopropyl 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) has become a primary tool for computational investigations of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT studies on substituted biphenyls typically focus on elucidating the electronic structure and the relative energies of different conformations. eurjchem.comaps.org
For 4-Bromo-4'-isopropyl-1,1'-biphenyl, a DFT analysis would calculate the molecule's ground-state energy, the spatial distribution of its frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller gap generally suggests higher reactivity.
Energetic studies would involve calculating the energy profile for rotation around the central carbon-carbon bond, identifying the most stable (lowest energy) conformation and the energy barriers between different rotational isomers. These calculations help quantify the steric hindrance introduced by the bromo and isopropyl substituents.
Table 1: Representative Data from a Hypothetical DFT Analysis of this compound
| Calculated Property | Representative Value | Significance |
| Ground State Energy | -X Hartrees | The total electronic energy of the most stable conformation. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | (Y-Z) eV | Indicates chemical reactivity and electronic excitation energy. A value around 4 eV is typical for stable organic molecules. eurjchem.com |
| Dipole Moment | ~1-2 Debye | Quantifies the overall polarity of the molecule arising from the electronegative bromine and the hydrocarbon groups. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, particularly for systems where electron correlation is complex.
These methods are computationally more demanding and are often used to benchmark results obtained from DFT or for smaller molecules where high precision is paramount. For a molecule like this compound, ab initio calculations could provide a highly accurate value for the rotational energy barrier, serving as a reference point to assess the performance of various DFT functionals.
Electronic Property Prediction and Reactivity Analysis
Quantum chemical calculations are highly effective at predicting the electronic properties that govern a molecule's reactivity. By analyzing the output of a DFT calculation for this compound, one can gain significant insight into its chemical behavior.
The Molecular Electrostatic Potential (MEP) map is a particularly useful tool. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential would be expected around the electronegative bromine atom and across the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack. The isopropyl group and hydrogen atoms would exhibit positive potential.
Reactivity descriptors derived from the energies of the frontier orbitals (HOMO and LUMO) can be calculated to provide a quantitative measure of reactivity. These include ionization potential, electron affinity, global hardness, and electrophilicity index, which help in predicting how the molecule will interact with other reagents.
Table 3: Predicted Electronic Properties and Reactivity Insights for this compound
| Property / Descriptor | Predicted Characteristic | Implication for Reactivity |
| Molecular Electrostatic Potential (MEP) | Negative potential on Br and π-faces; Positive potential on H atoms. | The bromine atom and phenyl rings are potential sites for interaction with electrophiles. |
| HOMO Distribution | Likely concentrated on the isopropyl-substituted phenyl ring. | This ring is more susceptible to oxidation or electrophilic attack. |
| LUMO Distribution | Likely concentrated on the bromo-substituted phenyl ring. | This ring is more susceptible to reduction or nucleophilic attack (under appropriate conditions). |
| Global Hardness | Moderate | Indicates a stable but reactive molecule, typical of many functionalized aromatics. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to describe and predict chemical reactivity. mdpi.comwikipedia.org Developed by Kenichi Fukui, the theory posits that the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the orbital of highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. nih.govajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
A computational analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to attack by electrophiles. Conversely, the LUMO is concentrated on electron-deficient regions, which are the likely targets for nucleophiles. For this compound, one might expect the HOMO to have significant contributions from the electron-rich biphenyl (B1667301) ring system, while the LUMO could be influenced by the electron-withdrawing bromine atom.
Table 1: Hypothetical FMO Parameters for this compound (Note: The following data is illustrative as specific research findings are not available.)
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | N/A | Energy difference between LUMO and HOMO |
| Ionization Potential (I) | N/A | Approximated as -EHOMO |
| Electron Affinity (A) | N/A | Approximated as -ELUMO |
| Global Hardness (η) | N/A | (I - A) / 2 |
| Global Softness (S) | N/A | 1 / (2η) |
| Electrophilicity Index (ω) | N/A | μ2 / (2η) where μ is the chemical potential |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the total electrostatic potential on the surface of a molecule. researchgate.netwalisongo.ac.id These maps are invaluable for understanding a molecule's charge distribution and for predicting its reactivity and intermolecular interaction sites. researchgate.net The MEP surface is color-coded to represent different potential values: regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id Green areas indicate regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP analysis would reveal the specific locations of positive and negative electrostatic potential. It is anticipated that the region around the electronegative bromine atom would exhibit a negative potential. The aromatic rings would likely show a complex potential landscape, with the isopropyl group influencing the electron density of its attached phenyl ring. Such a map provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. thaiscience.info
Spectroscopic Property Prediction and Validation
Computational methods allow for the theoretical generation of various spectra, which can be compared with experimental data to confirm molecular structures and aid in the interpretation of complex spectral features. chemrxiv.orgresearchgate.net
Computational IR and NMR Spectra Generation
Computational chemistry can simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. researchgate.netsemanticscholar.org Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule based on its optimized geometry. researchgate.net These calculated frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes, such as C-H stretches, C=C aromatic ring vibrations, and the C-Br stretch, to the observed absorption bands. researchgate.net
Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netsemanticscholar.org These theoretical chemical shifts provide a powerful tool for assigning signals in experimental NMR spectra to specific nuclei within the this compound structure, which can be particularly useful for complex molecules with many similar protons or carbons. semanticscholar.org
Table 2: Hypothetical Comparison of Experimental and Computational Vibrational Frequencies for this compound (Note: The following data is illustrative as specific research findings are not available.)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | N/A | N/A | ν(C-H) |
| Aliphatic C-H stretch | N/A | N/A | ν(C-H) of isopropyl |
| Aromatic C=C stretch | N/A | N/A | ν(C=C) |
| C-Br stretch | N/A | N/A | ν(C-Br) |
UV-Vis Spectral Simulation
Time-dependent density functional theory (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can predict the absorption maxima (λ_max) that would be observed experimentally. For this compound, a conjugated system, TD-DFT calculations would identify the key π→π* transitions responsible for its UV-Vis absorption, correlating them to the HOMO-LUMO energy gap. researchgate.net
Intermolecular Interactions and Crystal Packing Simulation
The arrangement of molecules in a solid-state crystal is determined by a complex network of intermolecular interactions. Computational simulations are essential for understanding and visualizing these forces.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating close interactions like hydrogen bonds. nih.gov
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: The following data is illustrative as specific research findings are not available.)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | N/A |
| C···H / H···C | N/A |
| Br···H / H···Br | N/A |
| C···C | N/A |
| Br···C / C···Br | N/A |
| Other | N/A |
| Total | 100.0 |
Crystal Structure Prediction Methodologies
The computational prediction of the crystal structure of this compound, a molecule with conformational flexibility due to the rotation around the biphenyl linkage, relies on sophisticated methodologies that explore the potential energy landscape to identify stable, low-energy crystal packings. These methodologies are broadly categorized into those based on force fields and those employing quantum mechanical principles, often used in a hierarchical or combined approach to balance computational cost and accuracy.
The primary goal of Crystal Structure Prediction (CSP) is to identify the most thermodynamically stable crystal structure, which corresponds to the global minimum on the lattice energy surface. However, the existence of multiple, energetically similar structures (polymorphs) makes this a significant challenge.
Force-Field Based Methods
Force-field methods offer a computationally efficient way to explore a vast number of potential crystal structures. These methods model the intra- and intermolecular interactions using classical mechanics and a set of empirically derived parameters.
Key Features of Force-Field Methods:
Energy Calculation: The total energy of a crystal is calculated as a sum of bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.
Parameterization: The accuracy is highly dependent on the quality of the force-field parameters. For a molecule like this compound, specific parameters for the brominated aromatic rings and the isopropyl group are crucial.
Search Algorithms: Global optimization algorithms, such as simulated annealing or Monte Carlo methods, are used to search the multidimensional space of possible crystal packings.
A common strategy involves generating a large number of trial structures, which are then minimized using the force field. The resulting structures are ranked by their lattice energies. A transferable force field, such as the AZ-FF, has been developed for CSP of drug-like molecules and can be applied to new chemical entities without extensive re-parameterization. nih.govresearchgate.net
Ab Initio and Quantum Mechanical Methods
To achieve higher accuracy, particularly in the final ranking of predicted structures, quantum mechanical (QM) methods are employed. These methods solve the Schrödinger equation to describe the electronic structure and interactions within the crystal.
Ab Initio Crystal Structure Prediction: This approach aims to predict crystal structures based only on the atomic connectivity of the molecule. nih.gov It involves the global minimization of the lattice enthalpy, often modeled using distributed charges derived from QM calculations to represent electrostatic interactions accurately. nih.gov
Density Functional Theory (DFT): DFT is a widely used QM method in solid-state chemistry. For CSP, dispersion-corrected DFT (DFT-D) methods are essential as they account for the van der Waals interactions that are critical for molecular packing. nih.govresearchgate.net DFT calculations are computationally more demanding than force-field methods and are typically used to re-rank a smaller set of promising structures identified by a force-field search. nih.govresearchgate.net
The general workflow often involves a multi-step process:
Generation of a large number of plausible crystal structures.
Lattice energy minimization of these structures using a computationally inexpensive force field.
Re-ranking of the most stable structures using more accurate DFT-D calculations. nih.govresearchgate.net
Hybrid and Advanced Methodologies
The complexity of molecules like this compound, with its conformational flexibility, often necessitates more advanced or hybrid approaches.
NMR Crystallography: This method combines experimental solid-state NMR data with CSP. ucr.edu The computational prediction of NMR chemical shifts for a set of candidate structures allows for direct comparison with experimental spectra, aiding in the identification of the correct polymorph. ucr.edu
Machine Learning in CSP: Machine learning (ML) is an emerging tool in crystal structure prediction. arxiv.org ML models can be trained on large databases of known crystal structures to predict the likelihood of a given molecule forming a particular structure. arxiv.org This can accelerate the search process by identifying promising candidate structures or by refining energy calculations. ucr.eduarxiv.org
The conformational flexibility of the biphenyl group is a key challenge. The torsion angle between the two phenyl rings is influenced by the interplay between steric hindrance from the substituents (bromo and isopropyl groups) and electronic effects. nih.gov CSP methodologies must adequately sample this conformational space in addition to the packing arrangements.
Below is a table summarizing the primary methodologies used in CSP.
| Methodology | Principle | Advantages | Limitations | Applicability to this compound |
| Force-Field Methods | Classical mechanics with empirical parameters for inter- and intramolecular interactions. uu.nl | Computationally fast, allows for extensive searching of the conformational and packing space. nih.govresearchgate.net | Accuracy is dependent on the quality of the force-field parameters. May not accurately capture subtle electronic effects. uu.nl | Ideal for initial, broad searches to generate a large set of possible crystal structures. |
| Ab Initio / DFT-D | Quantum mechanics (solving the Schrödinger equation) to calculate lattice energies. Dispersion corrections are vital. nih.goved.ac.uk | High accuracy, provides a fundamental description of intermolecular interactions. ed.ac.uknih.gov | Computationally expensive, generally limited to refining a small number of candidate structures. ed.ac.uk | Essential for the final ranking of the most promising structures identified by force-field methods to accurately determine the most stable polymorphs. nih.govresearchgate.net |
| Machine Learning | Algorithms trained on existing crystallographic data to predict structures or properties. ucr.eduarxiv.org | Can rapidly screen candidates and accelerate the prediction process. arxiv.org | Requires large, high-quality training datasets. May be less reliable for novel molecular scaffolds. | Can be used to select template structures or to develop specialized force fields, potentially improving the efficiency and accuracy of the overall CSP workflow. |
| NMR Crystallography | Combines computational prediction of NMR parameters with experimental solid-state NMR data. ucr.edu | Provides experimental validation and can distinguish between structures that are very close in energy. ucr.edu | Requires synthesis of the compound and acquisition of high-quality ssNMR data. | A powerful tool for validating predicted structures and identifying the experimentally observed form among multiple predicted polymorphs. |
A hypothetical output from a CSP study on this compound might produce a list of predicted polymorphs, ranked by their relative lattice energies, as illustrated in the table below.
| Predicted Polymorph | Space Group | Calculated Density (g/cm³) | Relative Lattice Energy (kJ/mol) | Comments |
| Form I | P2₁/c | 1.45 | 0.0 (Global Minimum) | Most likely to be the experimentally observed stable form. |
| Form II | P-1 | 1.43 | +1.5 | A potential metastable polymorph. |
| Form III | C2/c | 1.46 | +3.2 | Less likely to be observed under normal conditions. |
| Form IV | P2₁2₁2₁ | 1.42 | +5.8 | Unlikely to be experimentally accessible. |
This ranking helps researchers prioritize which forms to target in experimental crystallization screening. The control of molecular conformation and the resulting crystal packing is a central theme in the study of biphenyl derivatives. nih.gov
Advanced Research Applications and Materials Science Perspectives of 4 Bromo 4 Isopropyl 1,1 Biphenyl Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
4-Bromo-4'-isopropyl-1,1'-biphenyl is a significant organic synthesis intermediate, serving as a versatile building block in the construction of more complex molecular architectures. bldpharm.comnih.gov Its utility stems from the presence of two distinct functional handles: the isopropyl group, which imparts specific steric and solubility characteristics, and the bromo group, which is readily converted into other functional groups or used as a coupling site. The biphenyl (B1667301) core itself provides a stable, aromatic platform. rsc.org This combination makes it a valuable starting material for creating a diverse range of molecules for research and industrial applications, including pharmaceuticals and electronics. sararesearch.com For instance, related compounds like 4-bromo-4'-propylbiphenyl (B126337) are known intermediates for liquid crystal monomers, highlighting the importance of this structural class. google.com
The structure of this compound is ideally suited for the synthesis of larger polyaromatic hydrocarbons (PAHs) and polymers. The carbon-bromine bond provides a reactive site for cross-coupling reactions, which are fundamental to extending aromatic systems. A key strategy involves the on-surface synthesis of polymers, where brominated biphenyl precursors are used to construct long, precisely structured chains. For example, a closely related molecule, 4-bromo-4'-hydroxy-biphenyl, has been successfully used to form polyphenylene polymers on a silver surface. researchgate.net In this process, the bromine atom is cleaved, and the resulting radicals polymerize into one-dimensional chains. researchgate.net This demonstrates a powerful bottom-up approach to creating advanced materials, a strategy for which this compound is a prime candidate. The isopropyl group would, in this case, influence the packing and inter-chain interactions of the resulting polymer.
The true versatility of this compound as an intermediate is most evident in its use to create a wide variety of functional molecules. The bromo group can be transformed through numerous reactions, including lithiation or Grignard formation, followed by quenching with electrophiles, or more commonly, through transition-metal-catalyzed cross-coupling reactions.
A prominent application is in the synthesis of liquid crystal materials. The analogous compound, 4-bromo-4'-propylbiphenyl, can be reacted with a boric acid ester to produce 4-propylbiphenyl (B80277) boric acid, a key component in liquid crystal synthesis. google.com This pathway underscores how the bromo-biphenyl scaffold is used to access functional derivatives with specific applications. The general synthetic utility of biphenyls is further demonstrated by various functionalization reactions, such as Friedel-Crafts alkylation and acylation, which allow for the introduction of additional groups onto the aromatic rings. rsc.org
The following table summarizes examples of functional molecules and synthetic transformations involving the bromo-biphenyl scaffold.
| Precursor | Reaction Type | Product/Application | Reference |
| 4-Bromo-4'-propyl-1,1'-biphenyl | Reaction with Boric Acid Ester | 4-Propylbiphenyl Boric Acid (Liquid Crystal Monomer) | google.com |
| 4-Bromo-4'-hydroxy-1,1'-biphenyl | On-Surface Polymerization | Polyphenylene Chains (Advanced Material) | researchgate.net |
| Biphenyl | Isopropylation | 4-Isopropyl-1,1'-biphenyl and Diisopropyl Derivatives | rsc.org |
| 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Esterification with 4-bromo-2-chlorophenol | 4-Bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | nih.gov |
Contributions to Ligand Development for Catalysis
The biphenyl structure is central to the design of many high-performance ligands used in homogeneous catalysis. bldpharm.com These ligands, typically phosphine (B1218219) derivatives, coordinate to a metal center and critically influence the catalyst's activity, selectivity, and stability. This compound serves as a precursor to these sophisticated ligands, where the biphenyl backbone provides a rigid and sterically tunable framework. nih.gov
The design of modern phosphine ligands often focuses on creating a sterically demanding and electron-rich environment around the metal catalyst. The biphenyl scaffold is ideal for this purpose. The substitution pattern on the biphenyl rings directly translates to the ligand's steric and electronic properties. nih.gov
For example, highly effective catalysts for Suzuki-Miyaura coupling reactions are derived from bulky, electron-rich phosphine ligands. acs.org A prominent family of such ligands features a substituted biphenyl backbone. The ligand 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine is a case in point, where multiple isopropyl groups create a bulky environment that promotes the high activity of the catalyst. acs.org The synthesis of such ligands can start from appropriately substituted bromobiphenyls, illustrating the pathway from a simple intermediate like this compound to a state-of-the-art catalytic tool.
A significant frontier in catalysis is the development of asymmetric reactions, which produce one enantiomer of a chiral molecule preferentially over the other. This is particularly crucial in the pharmaceutical industry. Chiral ligands are the key to achieving high enantioselectivity. Biphenyl-based diphosphine ligands, which possess axial chirality, have proven to be exceptionally effective in this domain. nih.gov
Ligands such as SYNPHOS and DIFLUORPHOS are chiral diphosphines built on a biphenyl framework. Their steric and electronic profiles are carefully tuned to achieve high performance in reactions like the asymmetric hydrogenation of ketones and olefins. nih.gov Research has shown that the specific features of the ligand and the substrate are deeply interconnected, and these biphenyl-derived ligands are often complementary, providing high enantioselectivity for different classes of substrates. nih.gov The development of such ligands relies on the synthetic accessibility of chiral biphenyl precursors, a field to which derivatives of this compound can contribute.
Development of Advanced Materials
The unique combination of the rigid biphenyl core and the functional handles in this compound makes it a valuable precursor for advanced materials with tailored properties. bldpharm.comnih.gov These materials find applications in electronics, polymer science, and photonics.
Its role as an intermediate for liquid crystal monomers is a prime example. google.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies. The rod-like shape of the biphenyl unit is conducive to forming liquid crystalline phases.
Furthermore, this compound is listed as a material for creating OLEDs (Organic Light Emitting Diodes) and other electronic materials. bldpharm.comsararesearch.com The biphenyl moiety can serve as a component of the emissive layer or charge-transport layers in an OLED device. The bromo- group allows for its incorporation into larger conjugated systems through cross-coupling reactions.
The polymerization of vinyl-substituted biphenyls, such as poly(4-vinyl biphenyl), leads to polymers with specific thermal properties, like a high glass transition temperature. polymersource.capolymersource.ca this compound can be readily converted to a vinyl derivative (e.g., 4-isopropyl-4'-vinyl-1,1'-biphenyl), which can then be polymerized to create a polymer whose properties are modulated by the presence of the isopropyl group. nih.gov This demonstrates its utility in creating specialized polymers for advanced applications.
Liquid Crystals and Display Technologies (LCDs, OLEDs)
The elongated and relatively rigid structure of the biphenyl unit is a fundamental component in the design of many liquid crystalline materials. scilit.comrsc.org The introduction of terminal groups significantly influences the mesomorphic properties, such as the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which these phases are stable. tandfonline.com
Derivatives of this compound are promising candidates for liquid crystal applications. The core biphenyl structure provides the necessary anisotropy for the formation of liquid crystal phases. The isopropyl group at the 4'-position, with its branched nature, can disrupt close packing of the molecules, which tends to lower the melting point and can influence the type of mesophase formed. This is often a desirable characteristic in creating liquid crystal mixtures with broad operating temperature ranges.
Furthermore, the bromine atom can be readily replaced by various functional groups, such as a cyano or a fluorinated moiety, through reactions like the Suzuki coupling. diva-portal.orgnih.govnih.gov These polar groups are crucial for tuning the dielectric anisotropy of the liquid crystal, a key parameter in the operation of liquid crystal displays (LCDs). nih.gov For instance, a strong dipole moment parallel to the long molecular axis leads to a positive dielectric anisotropy, essential for twisted nematic (TN) LCDs, while a dipole moment perpendicular to the long axis results in a negative dielectric anisotropy, required for vertical alignment (VA) LCDs. nih.gov The synthesis of homologous series of 4-alkyl-4'-cyanobiphenyls has been a cornerstone of liquid crystal research, and similar strategies can be applied to derivatives of this compound to create novel liquid crystal materials. researchgate.net
In the realm of Organic Light-Emitting Diodes (OLEDs), biphenyl derivatives are often used as host materials for phosphorescent emitters or as charge-transporting layers. While specific data on this compound in OLEDs is limited, its structural features suggest potential. The biphenyl core provides a high triplet energy, which is necessary to confine the excitation on the phosphorescent guest, leading to efficient light emission. The isopropyl group can enhance the solubility and film-forming properties of the material, which is advantageous for device fabrication.
Table 1: Properties of Representative Liquid Crystal Core Structures
| Core Structure | Typical Mesophase | Key Features |
| 4-Alkyl-4'-cyanobiphenyl | Nematic, Smectic A | Benchmark for LCDs, positive dielectric anisotropy. |
| 4-Biphenylyl 4”-n-alkoxybenzoates | Smectic A | Higher clearing points, suitable for high-temperature applications. scilit.com |
| Biphenyl Azomethines | Nematic | Broad nematic range, high thermal stability. |
Organic Semiconductors and Electronic Materials
The field of organic electronics relies on semiconducting materials that can efficiently transport charge carriers (holes or electrons). Biphenyl-based molecules are widely explored as organic semiconductors due to their delocalized π-electron systems, which facilitate charge transport.
Derivatives of this compound can be utilized as building blocks for organic semiconductors, particularly as hole transport materials (HTMs) in devices like perovskite solar cells and OLEDs. The biphenyl core itself is a good scaffold for hole transport. The charge carrier mobility in such materials is influenced by several factors, including molecular packing, electronic coupling between adjacent molecules, and the reorganization energy upon charge transfer. kit.edursc.orgrsc.org
The bromine atom on the this compound moiety allows for the facile synthesis of more complex, functional organic semiconductors through cross-coupling reactions. For example, it can be coupled with electron-donating groups like triarylamines to create molecules with excellent hole-transporting properties. The isopropyl group can play a crucial role in preventing close molecular packing, which can sometimes be beneficial in reducing the formation of crystalline domains that can act as charge traps, thereby leading to more uniform and amorphous films with isotropic charge transport characteristics.
Table 2: Comparison of Charge Carrier Mobility Measurement Techniques
| Technique | Principle | Information Obtained |
| Time-of-Flight (TOF) | Measurement of the transit time of photogenerated carriers across a sample under an applied electric field. | Drift mobility of electrons and holes. |
| Space-Charge Limited Current (SCLC) | Analysis of the current-voltage characteristics in the space-charge limited regime. | Charge carrier mobility. researchgate.net |
| Field-Effect Transistor (FET) | Measurement of the modulation of current in a transistor geometry by a gate electric field. | Field-effect mobility. |
Building Units for Metal-Organic Frameworks (MOFs) and Microporous Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. samipubco.com The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal and the organic linker. researchgate.net Biphenyl-based linkers are often employed in the synthesis of MOFs due to their rigidity and ability to create robust and porous structures.
This compound can be derivatized into a dicarboxylic acid, such as 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid, which can then be used as a linker in MOF synthesis. The length and geometry of the linker are critical in determining the topology and porosity of the resulting MOF. The use of a substituted biphenyl linker like this can lead to MOFs with specific pore environments and potentially interesting gas sorption and separation properties. For example, full meta-substituted 4,4'-biphenyldicarboxylate (B8443884) has been used to create MOFs with high porosity and catalytic activity. researchgate.net
Table 3: Common Linkers for MOF Synthesis
| Linker | Chemical Name | Common MOF Families |
| BDC | 1,4-Benzenedicarboxylic acid | MOF-5, UiO-66 |
| BPDC | 4,4'-Biphenyldicarboxylic acid | MOF-74, IRMOF-10 |
| BTC | 1,3,5-Benzenetricarboxylic acid | HKUST-1 |
Dielectric Materials in Electronics
Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are essential components in capacitors, transistors, and other electronic devices. Polymers with high dielectric constants are particularly sought after for energy storage applications. nsf.gov
By polymerizing derivatives of this compound, it is possible to create new dielectric materials. The polymer backbone could be designed to be flexible, allowing for the orientation of the polar biphenyl units, or rigid, leading to a material with a stable dielectric response over a wide range of temperatures and frequencies. The isopropyl group could influence the free volume within the polymer, which in turn can affect the dielectric properties. While specific studies on the dielectric properties of polymers derived from this compound are not prevalent, the general principles of polymer dielectrics suggest that this is a promising area for future research.
Table 4: Dielectric Constants of Selected Polymers
| Polymer | Dielectric Constant (at 1 kHz) |
| Polyethylene | 2.25 |
| Polystyrene | 2.4-2.7 |
| Poly(methyl methacrylate) (PMMA) | 3.6 |
| Poly(vinylidene fluoride) (PVDF) | 6-12 |
Future Research Directions and Emerging Applications in Chemical Science
The versatility of this compound as a chemical building block opens up numerous avenues for future research and emerging applications. rsc.org The ability to functionalize this molecule at the bromine position through well-established cross-coupling reactions provides a powerful tool for the synthesis of a vast array of new materials with tailored properties.
One promising direction is the development of novel liquid crystals with enhanced properties. By systematically varying the substituent introduced at the bromo position and exploring different core modifications, it may be possible to design liquid crystals with wider temperature ranges, faster switching speeds, and optimized dielectric properties for next-generation displays.
In the field of organic electronics, the synthesis of new hole-transporting and electron-transporting materials based on this compound derivatives could lead to more efficient and stable OLEDs and organic solar cells. A deeper understanding of the relationship between molecular structure, solid-state packing, and charge transport properties will be crucial for guiding the design of these new materials. researchgate.net
The exploration of this compound derivatives as linkers for MOFs and monomers for microporous polymers is another exciting frontier. cityu.edu.hk The synthesis of materials with tunable porosity and chemical functionality could lead to breakthroughs in gas storage, separation, and catalysis.
Furthermore, the unique combination of a polarizable biphenyl core and an isopropyl group makes derivatives of this compound interesting candidates for fundamental studies of self-assembly and crystallization in soft matter. The insights gained from such studies could have broad implications for the design of a wide range of functional materials.
Q & A
Q. What are the most effective synthetic routes for preparing 4-Bromo-4'-isopropyl-1,1'-biphenyl, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves catalytic alkylation or coupling reactions. For example:
- Propene Alkylation : Reacting biphenyl with propene (101) in the presence of lithium metal (Li) and THF yields 4-isopropyl-1,1'-biphenyl derivatives. Hydrolysis of intermediates like 4-isopropyl-1,4-dihydro-1,1'-biphenyl (102) can produce the target compound .
- Catalytic Methods : Using an [Fe]-SSZ-24 catalyst with propene generates a mixture of mono- and diisopropyl biphenyls. Optimizing catalyst loading (e.g., 5–10 mol%) and reaction temperature (80–120°C) improves selectivity toward the mono-substituted product .
Q. Key Considerations :
- Purification : Column chromatography (e.g., pentane or hexane/ethyl acetate gradients) is critical for isolating the pure product .
- Yield Optimization : Excess propene and controlled reaction times minimize diisopropyl byproduct formation.
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?
Methodological Answer:
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure. For example, the related compound dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate was analyzed using Mo-Kα radiation (λ = 0.71073 Å) and refined to an R-factor of 0.0413 .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Br···H, C–H···π) using CrystalExplorer. For biphenyl derivatives, Br atoms often contribute to halogen bonding, influencing crystal packing .
Q. How can density functional theory (DFT) predict the electronic structure and reactive sites of this compound?
Methodological Answer:
- Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. For organotellurium biphenyl analogs, DFT calculations showed <2% deviation in bond lengths/angles compared to experimental X-ray data .
- Reactivity Insights : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic/nucleophilic sites. The bromine substituent lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.
Q. Key Output :
- HOMO-LUMO Gap : ~4.5 eV (indicative of moderate reactivity).
- Electrostatic Potential Maps : Highlight electron-deficient regions near the bromine atom.
Q. What mechanistic pathways explain the regioselectivity of catalytic alkylation reactions in synthesizing this compound?
Methodological Answer:
- Carbolithiation Mechanism : Biphenyl is reduced by lithium metal to form a dianion intermediate, which reacts with propene. Steric effects from the isopropyl group direct substitution to the para position .
- Catalytic Pathways : Fe-based catalysts promote Friedel-Crafts alkylation, where the bromine atom electronically deactivates the adjacent phenyl ring, favoring isopropyl addition to the distal ring .
Q. Supporting Data :
- Isotope Labeling : Deuterated propene experiments confirm the absence of H/D exchange, supporting a non-ionic transition state.
Q. How do advanced NMR techniques (e.g., 19F^{19}\text{F}19F or 1H^{1}\text{H}1H-13C^{13}\text{C}13C HSQC) resolve structural ambiguities in functionalized biphenyl derivatives?
Methodological Answer:
- NMR : For 4-Bromo-4’-(fluoromethyl)-1,1’-biphenyl, splitting patterns (e.g., δ 5.43 ppm, d, J = 47.8 Hz) confirm fluoromethyl group presence .
- NMR : Peaks at δ -206.97 ppm (t, J = 47.7 Hz) validate fluorine environment and coupling constants .
Q. Application Example :
- HSQC : Correlates aromatic protons with signals to distinguish between ortho/meta/para substituents.
Q. What strategies mitigate steric hindrance during functionalization of the isopropyl group in this compound?
Methodological Answer:
- Protecting Groups : Temporarily shield reactive sites using silyl ethers or acetals during bromination or cross-coupling reactions.
- Low-Temperature Reactions : Slow reaction kinetics at -78°C (e.g., using LiHMDS) improve selectivity in sterically crowded environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
